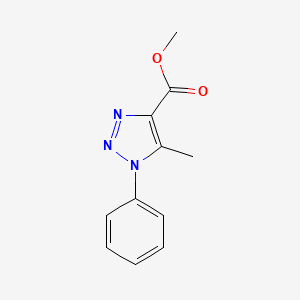

methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)12-13-14(8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUGQMZNCJTVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and is carried out under mild conditions. The resulting triazole is then esterified with methanol to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ester group undergoes hydrolysis under acidic or basic conditions to yield 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This reaction is critical for accessing downstream derivatives:

-

Conditions :

-

Applications :

The carboxylic acid is a precursor for acyl chlorides (via SOCl₂) , which react with amines or alcohols to form amides (e.g., 25 ) or esters (e.g., 26 ) .

Nucleophilic Substitution Reactions

The methyl ester participates in nucleophilic displacement with amines or hydrazines:

The carbohydrazide derivative (1 ) is pivotal for synthesizing Schiff bases (e.g., 3 ) via condensation with aldehydes (e.g., 4-methoxybenzaldehyde) .

Cross-Coupling Reactions

While direct cross-coupling of the triazole core is unreported, functionalized derivatives participate in Suzuki–Miyaura reactions:

-

Pre-functionalization : Bromination at the phenyl ring enables coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, THF/H₂O) .

-

Example : Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reacts with phenylboronic acid to yield biaryl derivatives (82% yield) .

Reduction and Heterocyclization

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, though yields are moderate (55–60%) .

-

Heterocyclization : The carbohydrazide (1 ) undergoes cyclocondensation with diketones or α,β-unsaturated carbonyls to form oxadiazoles or pyrazoles .

Spectroscopic Data

Key spectral characteristics of the parent compound:

-

¹H NMR (CDCl₃) : δ 3.99 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃), 7.45–7.62 (m, 5H, Ar-H) .

-

¹³C NMR : δ 162.0 (C=O), 138.9–136.7 (Ar-C), 52.1 (OCH₃), 9.96 (CH₃) .

Stability and Handling

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoles, including methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate, exhibit significant anticancer properties. Studies have shown that compounds bearing the triazole moiety can inhibit tumor growth through various mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in cancer progression (e.g., methionine aminopeptidase type II) .

For instance, a study highlighted the synthesis of triazole derivatives that demonstrated potent activity against leukemia and melanoma cell lines through molecular docking simulations .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activities. Triazole derivatives have shown effectiveness against various bacterial strains, including E. coli. The mechanism often involves interference with bacterial enzyme targets . A specific study reported that certain triazole compounds exhibited high binding affinities to these targets, indicating their potential as antibiotic candidates .

Agricultural Applications

In the agricultural sector, triazole derivatives are utilized as fungicides due to their ability to inhibit fungal growth. This compound can be synthesized into formulations that target various plant pathogens. This application is crucial for enhancing crop yield and protecting plants from diseases.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Key Differences : Pyridin-3-yl group replaces phenyl at the 1-position; formyl group replaces methyl at the 5-position.

- Impact :

- Applications : Used in crystal engineering and hydrogen-bonded networks .

Methyl 1-Phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111)

- Key Differences : Carboxylate group at the 5-position (vs. 4-position); phenethyl substituent at the 1-position.

- Impact :

Ethyl 5-Chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Positional Isomerism Effects

5-Methyl-1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylate (NaL1)

Bioactivity Comparison

Key Findings :

Key Trends :

- CuAAC offers regioselective synthesis but requires azide precursors.

- Cyclization methods (e.g., Scheme 1 in ) are high-yielding but require stringent conditions.

Biological Activity

Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate (also referred to as 5-methyl-1-phenyl-1H-triazole-4-carboxylic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.2 g/mol

- CAS Number : 20725-32-0

Biological Activities

The biological activity of triazole derivatives, including methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate, has been extensively studied. Key activities include:

- Antiviral Activity : Triazole derivatives have shown potential as antiviral agents. Studies indicate that they can inhibit viral replication and may be effective against various viruses.

- Antimicrobial Properties : Research has demonstrated that these compounds possess significant antimicrobial activity against bacteria and fungi, making them potential candidates for treating infections.

- Antitumor Effects : Some studies suggest that triazole derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives have been shown to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate typically involves the following steps:

- Formation of Triazole Ring : The compound is synthesized through the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Methylation : The carboxylic acid group can be methylated using methyl iodide or dimethyl sulfate in the presence of a base.

Case Study 1: Antiviral Activity

A study published in Nature explored the antiviral properties of various triazole derivatives, including methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate. The findings indicated that these compounds could inhibit viral replication in vitro, highlighting their potential as antiviral agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of triazoles revealed that methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

Case Study 3: Anticancer Properties

In a study focused on anticancer activity, methyl 5-methyl-1-phenyl-1H-triazole-4-carboxylate was tested against several cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate?

A: The compound is typically synthesized via ruthenium-catalyzed cycloaddition reactions. For example, a similar triazole carboxylate ester was prepared by reacting phenyl azide with a propargyl precursor in anhydrous DMF under inert conditions using (Cp*RuCl)₄ as a catalyst. Post-reaction workup includes extraction with ethyl acetate, drying, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity?

A: Key parameters include:

- Catalyst loading : Optimal (Cp*RuCl)₄ concentration (e.g., 2-5 mol%) balances cost and efficiency.

- Temperature : Reactions are typically conducted at 60-80°C to accelerate kinetics without promoting side reactions.

- Inert atmosphere : Rigorous nitrogen purging minimizes oxidation byproducts.

Post-synthesis, use preparative HPLC or recrystallization (e.g., from ethanol/water) to address co-eluting impurities .

Basic Structural Characterization

Q. Q3. What techniques are used to confirm the structure of this compound?

A:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., phenyl protons at δ 7.2-7.5 ppm, methyl groups at δ 2.3-2.5 ppm).

- Single-crystal XRD : Resolve bond lengths and angles (e.g., triazole ring geometry). For example, a related carboxylic acid derivative showed a planar triazole ring with C–C bond lengths averaging 1.38 Å .

- FTIR : Confirm ester carbonyl (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .

Advanced Structural Analysis

Q. Q4. How to resolve discrepancies between NMR and XRD data (e.g., unexpected tautomerism)?

A:

- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., 1,2,3-triazole vs. 1,2,4-triazole forms).

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate the dominant tautomer.

- Crystallographic refinement : Use SHELXL to model disorder or alternative conformations in XRD data .

Basic Biological Activity

Q. Q5. What biological activities have been reported for this compound class?

A: Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate exhibited 69.8% growth inhibition in NCI-H522 lung cancer cells. Substituents at position 5 (e.g., methyl groups) influence activity, with bulkier groups reducing potency .

Advanced Biological Studies

Q. Q6. How to design structure-activity relationship (SAR) studies for derivatives?

A:

- Positional modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or ester moiety (e.g., ethyl vs. methyl).

- In vitro assays : Test cytotoxicity across cancer cell lines (e.g., NCI-60 panel) and compare IC₅₀ values.

- Molecular docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .

Stability and Degradation

Q. Q7. How stable is this ester under aqueous conditions?

A: The methyl ester is susceptible to hydrolysis under basic conditions (pH >10) or prolonged exposure to moisture. For example, a related compound hydrolyzed to the carboxylic acid during aqueous workup. Stabilize by storing under inert gas at -20°C and using anhydrous solvents during synthesis .

Computational Modeling

Q. Q8. What computational methods are suitable for modeling this compound?

A:

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps).

- Molecular dynamics : Simulate solvation effects in DMSO or water using AMBER.

- Docking : Predict binding affinities to biological targets (e.g., COX-2) with Glide .

Data Contradiction Analysis

Q. Q9. How to address conflicting crystallographic and spectroscopic data?

A:

- Check polymorphism : Recrystallize from different solvents (e.g., DCM/hexane vs. methanol) to isolate polymorphs.

- Validate refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in XRD data.

- Cross-validate : Compare experimental IR/Raman spectra with computed vibrational modes .

Advanced Purification

Q. Q10. How to address co-eluting impurities during column chromatography?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.